molecular formula C6H6F3NS B11909885 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-

2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-

Cat. No.: B11909885
M. Wt: 181.18 g/mol
InChI Key: SICOCDHDHVUFDX-UHFFFAOYSA-N
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Description

The Thiophenamine Scaffold: A Versatile Platform in Heterocyclic Chemistry

The thiophene (B33073) ring is a five-membered aromatic heterocycle containing a sulfur atom. This structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a common motif in biologically active compounds. nih.gov The sulfur atom influences the electronic distribution of the ring, making it an electron-rich system that readily participates in chemical reactions. researchgate.net

The 2-aminothiophene moiety, which combines the thiophene ring with an amino group at the C2 position, is a particularly versatile building block, or synthon. nih.gov The amino group can be readily modified, serving as a handle for constructing more complex molecules and fused heterocyclic systems. researchgate.netresearchgate.net The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, offering a multicomponent, one-pot method to create these highly functionalized scaffolds from simple precursors. nih.govresearchgate.net

Research Context of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- within Fluorinated Thiophene Chemistry

The compound 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- combines the key features discussed above: a fluorinated substituent and the 2-aminothiophene core. While specific research literature detailing this exact molecule is limited, its chemical structure places it firmly within the context of advanced heterocyclic and medicinal chemistry research. The interest in such a compound stems from the synergistic effects of its components. The trifluoroethyl group is expected to enhance metabolic stability and lipophilicity, while the 2-aminothiophene scaffold provides a platform for further chemical modification and potential biological interactions. acs.orgnih.gov

To provide a tangible research context, we can examine a closely related analogue, 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid . The synthesis of this compound has been achieved through methods like the Gewald reaction, underscoring the feasibility of constructing such fluorinated thiophenes. evitachem.com In a typical approach, a ketone or aldehyde bearing a trifluoroethyl group would be reacted with a cyano-activated ester and elemental sulfur in the presence of a base to form the substituted 2-aminothiophene ring system. evitachem.com

Table 1: Physicochemical Properties of a Related Analogue This table presents data for the closely related compound, 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid, to provide context.

PropertyValueReference
Molecular Formula C₇H₆F₃NO₂S evitachem.com
Molecular Weight 225.19 g/mol evitachem.com
IUPAC Name 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid evitachem.com
Canonical SMILES C1=C(SC(=C1C(=O)O)N)CC(F)(F)F evitachem.com
InChI Key MGXPCDJPSCTDTL-UHFFFAOYSA-N evitachem.com

This interactive data table is based on information for a related analogue and serves as a contextual reference.

Research on related 2-aminotrifluoroacetyl thiophene derivatives has shown their potential as efflux pump inhibitors in bacteria, suggesting that the combination of the 2-amino group and a fluorinated substituent can lead to valuable biological activity. nih.gov The investigation of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- would be a logical progression in this area, aimed at understanding how the removal of the C3-carboxylic acid group affects these properties.

Table 2: Representative Spectroscopic Data for Substituted Thiophenes While specific spectra for 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- are not available, this table provides typical chemical shift ranges for protons on a substituted thiophene ring. Actual values would depend on the specific substitution pattern and solvent.

ProtonTypical ¹H NMR Chemical Shift (δ ppm)Reference
Thiophene Ring Protons 6.5 - 7.5 researchgate.netrsc.orgchemicalbook.com
Amino Group Protons (-NH₂) Broad signal, variable position

This interactive table provides representative data for educational purposes.

The study of molecules like 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is crucial for expanding the toolbox of synthetic chemists and for the discovery of new molecules with potentially useful applications in materials science and pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6F3NS

Molecular Weight

181.18 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)thiophen-2-amine

InChI

InChI=1S/C6H6F3NS/c7-6(8,9)3-4-1-2-5(10)11-4/h1-2H,3,10H2

InChI Key

SICOCDHDHVUFDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)N)CC(F)(F)F

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 Thiophenamine, 5 2,2,2 Trifluoroethyl

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an aromatic heterocycle that can undergo substitution reactions. The substituents already present on the ring, namely the amino and trifluoroethyl groups, significantly influence the pattern and feasibility of these reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The regioselectivity of this reaction on the 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- ring is directed by the existing substituents.

The amino group (-NH2) at the C2 position is a potent activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons into the ring via resonance (+M effect). masterorganicchemistry.com This donation stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at positions ortho or para to the amino group. youtube.com

Conversely, the 5-(2,2,2-trifluoroethyl) group is a deactivating group. The trifluoromethyl moiety (-CF3) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which pulls electron density from the ring through an inductive effect (-I). wikipedia.org This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene. masterorganicchemistry.com Electron-withdrawing groups typically direct incoming electrophiles to the meta position. wikipedia.org

In the case of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, the powerful activating and ortho-directing effect of the amino group at C2 dominates over the deactivating effect of the trifluoroethyl group at C5. The amino group strongly activates the C3 (ortho) and C5 (para) positions. Since the C5 position is already substituted, electrophilic attack is overwhelmingly directed to the C3 position. Research on similarly substituted thiophenes, such as 5-phenylthiophen-2-amine (B182472), has shown that the +M effect of the amino group enhances the nucleophilic reactivity of the C3 atom, directing reactions like hydroxyalkylation to this site. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence Predicted Major Product Site
-NH2 C2 +M, -I (Activating) Ortho, Para C3

Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich aromatic rings like thiophene unless they are substituted with potent electron-withdrawing groups. latech.edu For SNAr to occur, the ring must be activated by electron-withdrawing groups, typically positioned ortho or para to a good leaving group, to stabilize the negatively charged Meisenheimer intermediate. latech.edunih.gov

In 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, the thiophene ring itself does not possess a suitable leaving group in its native form. However, if a leaving group (e.g., a halogen) were present, the 5-(2,2,2-trifluoroethyl) group, being strongly electron-withdrawing, would activate the ring towards nucleophilic attack. Studies on nitrothiophenes, which also feature a strong electron-withdrawing group, have shown that they can undergo SNAr with amines. nih.gov A computational study on 2-methoxy-3-X-5-nitrothiophenes demonstrated that electron-withdrawing substituents are crucial for stabilizing the intermediate in SNAr reactions. nih.gov While the amino group is an electron-donating group and would disfavor SNAr, the trifluoroethyl group at the C5 position would facilitate such a reaction if a leaving group were present at the C2 or C4 positions.

Functionalization of the thiophene ring in 2-aminothiophenes can be achieved through various methods, largely building on the principles of electrophilic substitution. The high nucleophilicity of the C3 position makes it the primary target for introducing new functional groups.

One notable example is the catalyst-free hydroxyalkylation of 5-phenylthiophen-2-amine with α-trifluoromethyl ketones, which proceeds selectively at the C3 position. nih.gov This suggests that 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- could likely undergo similar site-selective functionalization at its C3 position.

The Gewald reaction, a multicomponent reaction, is a versatile method for synthesizing substituted 2-aminothiophenes and offers a route to derivatives with various functionalities. evitachem.comresearchgate.net While this is a synthetic route to the core structure, post-synthesis modifications often exploit the reactivity of the C3 position.

Reactivity of the Amine Functionality

The primary amino group at the C2 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through reactions common to primary amines.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards electrophiles like acylating and alkylating agents.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. youtube.com This reaction is often used to protect the amino group or to introduce new structural motifs. For instance, the reaction of 2-aminothiophenes with anhydrides like maleic anhydride (B1165640) can lead to N-acylated products. researchgate.net

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential polyalkylation. youtube.com Friedel-Crafts alkylation is a related concept where an aromatic ring is alkylated, but direct alkylation of the amine is a more common transformation for this functional group. nih.gov

Table 2: Common Derivatization Reactions of the Amine Group

Reaction Type Reagent Class Product Type
Acylation Acyl Halides, Acid Anhydrides Amide

The primary amino group of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically form an imine (Schiff base) intermediate, which can then undergo further reactions. nih.gov

For example, the condensation of 2-aminothiophenols with carbonyl compounds is a well-established method for synthesizing benzothiazoles. nih.gov Although the subject compound is a 2-aminothiophene and not a thiophenol, analogous condensation reactions are expected. The reaction with an aldehyde would proceed through the formation of a C=N double bond, yielding an N-substituted imine derivative. These imines can be stable compounds themselves or can serve as intermediates for further synthetic transformations.

Metal Coordination Chemistry

The coordination chemistry of thiophene and its derivatives is a field of significant interest, though thiophenes are generally considered weak ligands for most transition metals. researchgate.net The delocalization of the sulfur atom's lone pair electrons into the aromatic π-system reduces its donor capacity. wikipedia.org However, the introduction of substituents on the thiophene ring, as in 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, significantly modifies its coordination behavior.

The primary coordination site in this molecule is expected to be the nitrogen atom of the amino group, which can act as a potent N-donor. This is in line with the general observation that 2-aminothiophene derivatives can form stable complexes with various metal ions. researchgate.net The trifluoroethyl group, being strongly electron-withdrawing, reduces the electron density on the thiophene ring and the sulfur atom, further diminishing the sulfur's ability to coordinate to a metal center.

Table 1: Potential Coordination Modes of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-

Coordination SiteDonor AtomExpected StrengthInfluencing Factors
Amino GroupNitrogenStrongMetal ion identity, steric hindrance
Thiophene SulfurSulfurWeakElectron-withdrawing effect of the CF₃CH₂- group
Thiophene Ringπ-systemVariableMetal's d-electron count, ancillary ligands

Reactivity of the 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl substituent exerts a profound electronic influence on the thiophene ring and possesses inherent reactivity that can be exploited for further molecular transformations.

Influence on Aromaticity and Electron Density

The trifluoroethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect significantly lowers the electron density of the thiophene ring, a phenomenon that has been well-documented for trifluoromethylarenes. rsc.org Consequently, the aromaticity of the thiophene ring in 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is expected to be somewhat attenuated compared to unsubstituted thiophene.

This electron deficiency has several important consequences for the molecule's reactivity. Electrophilic aromatic substitution reactions, which are characteristic of thiophene, would be slower and require more forcing conditions. numberanalytics.compharmaguideline.com The directing effect of the substituents would place incoming electrophiles at specific positions on the ring, guided by the interplay between the activating amino group and the deactivating trifluoroethyl group.

Stability and Potential for Further Transformation (e.g., C-F bond activation)

The carbon-fluorine bond is the strongest single bond to carbon, making the trifluoromethyl group exceptionally stable. rsc.org However, the selective activation of a single C-F bond in a trifluoromethyl group is an area of active research, offering a pathway to novel fluorinated compounds. rsc.orgnih.gov

Several strategies have been developed for C-F bond activation, including:

Electrochemical Methods: Electrochemical reduction can lead to the cleavage of C-F bonds. For instance, an electrochemical trihydrodefluorination process has been reported for breaking the stable C-F bonds in trifluoromethyl arenes. rsc.org

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium and copper, have been shown to catalytically activate a single C-F bond in trifluoromethyl arenes under relatively mild conditions. rsc.orgmdpi.com These methods often allow for the selective replacement of one fluorine atom with hydrogen or other functional groups.

Photochemical Activation: Photochemically mediated methods have also been employed for the defluorinative alkylation of compounds containing a trifluoromethyl group. nih.gov

These advanced synthetic methods suggest that the 2,2,2-trifluoroethyl group in 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is not merely a passive substituent but holds potential for further chemical modification, enabling the synthesis of a diverse range of difluoro- and monofluorinated derivatives.

Multi-Component Reactions Involving 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. thieme.denih.gov The structure of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- makes it an ideal candidate for participation in various MCRs.

The presence of a primary amino group and an electron-rich aromatic ring (despite the deactivating trifluoroethyl group, the amino group provides sufficient activation for certain reactions) allows this compound to act as a versatile building block. For instance, it could participate in reactions such as:

Gewald Aminothiophene Synthesis Analogs: While the core of this molecule is already a 2-aminothiophene, the amino group can react with carbonyl compounds and an active methylene (B1212753) species in a manner analogous to the initial steps of certain MCRs, leading to the construction of fused heterocyclic systems. pharmaguideline.comacs.org

Ugi and Passerini Reactions: The primary amine functionality is a key component in isocyanide-based MCRs like the Ugi and Passerini reactions, which are used to generate peptide-like scaffolds. acs.org

Pictet-Spengler and Friedländer-type Reactions: The activated positions on the thiophene ring could undergo cyclization with suitable reaction partners, leading to the formation of polycyclic aromatic systems.

The trifluoroethyl group would likely be retained in these transformations, imparting its unique electronic and steric properties to the final products. The ability to incorporate this fluorinated motif into complex molecular architectures through MCRs highlights the synthetic utility of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-.

Table 2: Potential Multi-Component Reactions for 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-

Reaction TypeReactive Site(s)Potential Products
Ugi ReactionAmino groupα-Acylamino carboxamides
Gewald-type ReactionsAmino group, Thiophene ringFused thienopyrimidines
Friedländer AnnulationAmino group, Thiophene ringThienoquinolines

Spectroscopic Characterization and Structural Elucidation of 2 Thiophenamine, 5 2,2,2 Trifluoroethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive understanding of the molecular structure can be achieved. For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, each of these nuclei provides a unique piece of the structural puzzle.

¹H NMR Analysis of Proton Environments and Coupling

The ¹H NMR spectrum of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is anticipated to display distinct signals corresponding to the protons of the aminothiophene ring and the trifluoroethyl side chain. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with neighboring atoms.

The protons on the thiophene (B33073) ring are expected to appear in the aromatic region of the spectrum. The proton at the 3-position (H-3) would likely resonate as a doublet, coupled to the proton at the 4-position (H-4). Similarly, the H-4 proton would also appear as a doublet due to coupling with H-3. The amino group (NH₂) protons are expected to present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The trifluoroethyl group introduces a characteristic pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the trifluoromethyl group will be split into a quartet by the three neighboring fluorine atoms. This quartet is a clear indicator of the -CH₂CF₃ moiety.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3 (Thiophene)6.0 - 6.5Doublet (d)3.0 - 4.0 (³JHH)
H-4 (Thiophene)6.6 - 7.0Doublet (d)3.0 - 4.0 (³JHH)
NH₂3.5 - 5.0Broad Singlet (br s)-
-CH₂-3.2 - 3.8Quartet (q)9.0 - 12.0 (³JHF)

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- will give rise to a distinct signal.

The carbon atoms of the thiophene ring will resonate in the downfield region typical for aromatic carbons. The carbon atom attached to the amino group (C-2) and the carbon atom bonded to the trifluoroethyl group (C-5) are expected to have chemical shifts influenced by these substituents. The remaining thiophene carbons (C-3 and C-4) will also have characteristic shifts.

The trifluoroethyl group will show two distinct signals. The carbon of the methylene group (-CH₂-) will be coupled to the attached protons, and its chemical shift will be influenced by the adjacent trifluoromethyl group. The trifluoromethyl carbon (-CF₃) will exhibit a quartet due to the strong one-bond coupling with the three fluorine atoms.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)
C-2 (Thiophene)150 - 155Singlet
C-3 (Thiophene)110 - 115Singlet
C-4 (Thiophene)120 - 125Singlet
C-5 (Thiophene)140 - 145Singlet
-CH₂-35 - 40Quartet
-CF₃120 - 125Quartet

¹⁹F NMR Analysis of Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, all three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal is a characteristic feature of the -CF₃ group.

Predicted ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CF₃-65 to -75Triplet (t)9.0 - 12.0 (³JFH)

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unequivocally confirm the structure of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the H-3 and H-4 protons of the thiophene ring, confirming their connectivity. It would also show a correlation between the methylene protons and the amino protons if there is any exchange or coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-3 and C-3, H-4 and C-4, and the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key expected correlations would include the methylene protons to C-5 of the thiophene ring and to the trifluoromethyl carbon. The thiophene protons would also show correlations to neighboring carbons, further solidifying the assignment of the carbon framework.

Solvent Effects on NMR Spectra

The choice of solvent can influence the chemical shifts observed in NMR spectra. Protic solvents like DMSO-d₆ or methanol-d₄ can engage in hydrogen bonding with the amino group, leading to a downfield shift and potentially broader signal for the NH₂ protons compared to aprotic solvents like chloroform-d (B32938) (CDCl₃). The chemical shifts of the thiophene ring protons can also experience minor shifts depending on the solvent's polarity and aromaticity. It is crucial to report the solvent used when presenting NMR data to ensure reproducibility and accurate interpretation.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the thiophene ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the thiophene ring will give rise to bands in the 1500-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region. A very strong and characteristic absorption is expected for the C-F stretching vibrations of the trifluoromethyl group, typically in the range of 1000-1200 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric C-S-C stretching of the thiophene ring and the C=C backbone vibrations are expected to show strong Raman signals. The symmetric C-F stretching of the -CF₃ group would also be a prominent feature.

Predicted Vibrational Spectroscopy Data:

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3300 - 3500Weak
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 2960Moderate
C=C Stretch (Thiophene)1500 - 1600Strong
C-F Stretch (Trifluoromethyl)1000 - 1200 (Strong)Moderate
C-S Stretch600 - 800Strong

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The presence of the primary amine (-NH₂) group is typically confirmed by a pair of medium-intensity stretching vibrations in the 3500-3300 cm⁻¹ region. For 2-aminothiophene derivatives, these N-H stretching bands are often observed in the range of 3445-3260 cm⁻¹ unn.edu.ngderpharmachemica.com. The aromatic C-H stretching vibrations of the thiophene ring are anticipated to appear around 3100-3000 cm⁻¹ iosrjournals.org.

The C=C stretching vibrations within the thiophene ring are expected to produce absorptions in the 1550-1450 cm⁻¹ region iosrjournals.org. The C-N stretching vibration of the aromatic amine is typically observed in the 1350-1250 cm⁻¹ range. Furthermore, the characteristic C-S stretching vibration of the thiophene ring is expected to be found in the 850-600 cm⁻¹ region. The trifluoroethyl group will exhibit strong C-F stretching absorptions, typically in the 1350-1100 cm⁻¹ range.

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
N-H3500 - 3300Asymmetric and Symmetric Stretch
C-H (aromatic)3100 - 3000Stretch
C=C (thiophene)1550 - 1450Stretch
C-N1350 - 1250Stretch
C-F1350 - 1100Stretch
C-S850 - 600Stretch

This table presents expected FT-IR absorption ranges for the functional groups in 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, based on established spectroscopic data for similar compounds.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. The Raman spectrum of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- would be particularly useful for identifying vibrations of non-polar bonds and symmetric vibrational modes.

The symmetric C=C stretching vibrations of the thiophene ring are expected to produce a strong Raman signal in the 1500-1400 cm⁻¹ region. In a study on a thiophene polymer, a Raman peak at 1425 cm⁻¹ was utilized for imaging mdpi.com. The C-S stretching vibrations of the thiophene ring, which may be weak in the IR spectrum, often show a more intense band in the Raman spectrum, typically in the 750-650 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring will also be visible in the 3100-3000 cm⁻¹ region. The trifluoroethyl group's symmetric C-F stretching and deformation modes would also be Raman active.

Functional Group **Expected Raman Shift (cm⁻¹) **Vibrational Mode
C-H (aromatic)3100 - 3000Stretch
C=C (thiophene)1500 - 1400Symmetric Stretch
C-S750 - 650Symmetric Stretch

This table presents expected Raman shifts for key vibrational modes in 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, based on typical values for thiophene derivatives.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- (C₆H₆F₃NS), the expected exact mass can be calculated.

The molecular weight of C₆H₆F₃NS is approximately 181.03 g/mol . HRMS would be able to confirm this with a high degree of accuracy, typically to four or five decimal places, allowing for the unambiguous determination of the elemental composition. For instance, studies on other 2-aminothiophene derivatives have successfully used HRMS to confirm their molecular formulas derpharmachemica.com.

Ion Expected Exact Mass (m/z)
[M]⁺181.0227
[M+H]⁺182.0305

This table shows the calculated exact masses for the molecular ion and the protonated molecule of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-.

Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. The molecular ion of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is expected to undergo characteristic fragmentations.

A common fragmentation pathway for thiophene derivatives involves the loss of the side chain. Therefore, a significant fragment ion could result from the cleavage of the C-C bond between the thiophene ring and the trifluoroethyl group, leading to a [M-CH₂CF₃]⁺ ion. Another likely fragmentation is the loss of the amino group, resulting in a [M-NH₂]⁺ ion. The thiophene ring itself can also fragment, leading to the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS). The presence of the trifluoromethyl group would also lead to characteristic fragments, such as the loss of a fluorine atom or the entire CF₃ group. In mass spectra of some thiophene-sulfonyl derivatives, pronounced molecular ions are observed, and skeletal rearrangement ions are also present researchgate.net.

Fragment Ion Proposed Structure/Loss Expected m/z
[M-F]⁺Loss of a fluorine atom162
[M-NH₂]⁺Loss of the amino group165
[M-CF₃]⁺Loss of the trifluoromethyl group112
[M-CH₂CF₃]⁺Loss of the trifluoroethyl group98
[C₄H₄S]⁺Thiophene radical cation84

This table presents a hypothetical fragmentation pattern for 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- based on general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is expected to show absorption bands in the ultraviolet region, characteristic of the thiophene chromophore.

Thiophene itself exhibits a strong absorption band around 231 nm, which is attributed to a π→π* transition. The presence of an amino group, which is an auxochrome, is expected to cause a bathochromic (red) shift of this absorption maximum due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The trifluoroethyl group, being an electron-withdrawing group, might induce a hypsochromic (blue) shift. The interplay of these two substituents will determine the final absorption maxima. Studies on polythiophene derivatives have shown absorption peaks around 290 nm and 530 nm, indicating n-π* and π-π* electronic transitions, respectively researchgate.net. For 2-aminothiophene derivatives, absorptions are typically observed in the 250-350 nm range.

Transition Expected Wavelength Range (nm)
π→π250 - 350
n→π>300

This table shows the expected electronic transitions for 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- based on the electronic properties of the thiophene ring and its substituents.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is publicly available, predictions can be made based on the structures of similar molecules.

The crystal structure would reveal the planarity of the thiophene ring and the conformation of the trifluoroethyl group. Intermolecular hydrogen bonding involving the amino group is highly probable, which would play a significant role in the crystal packing. Studies on other 2-aminothiophene derivatives have shown the formation of hydrogen-bonded networks in the solid state mdpi.com. For example, in the crystal structure of (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, an intramolecular N–H···O hydrogen bond creates an additional ring that is roughly coplanar with the thiophene ring mdpi.com. The fluorine atoms of the trifluoroethyl group may also participate in weaker hydrogen bonding or other intermolecular interactions.

Structural Parameter Expected Feature
Thiophene RingPlanar
Intermolecular InteractionsHydrogen bonding via -NH₂ group
Crystal PackingInfluenced by hydrogen bonding and substituent shape

This table outlines the expected solid-state structural features of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- based on the analysis of related compounds.

Advanced Computational and Theoretical Investigations of 2 Thiophenamine, 5 2,2,2 Trifluoroethyl

Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. For the compound 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, Density Functional Theory (DFT) serves as a fundamental method to predict its structural, electronic, and reactive characteristics. DFT calculations, which are based on the principles of quantum mechanics, allow for the modeling of molecular behavior with a high degree of accuracy. These theoretical insights are invaluable for rational drug design and materials science, offering a detailed picture of the molecule's behavior at the atomic level. While specific experimental and computational studies on 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- are not widely available in public literature, the following sections outline the established theoretical framework and the expected outcomes from such an analysis based on studies of analogous thiophene (B33073) derivatives.

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This is crucial as the molecule's conformation dictates its physical and chemical properties.

Conformational analysis is particularly important for this molecule due to the flexible 2,2,2-trifluoroethyl group and the amino group attached to the thiophene ring. By rotating the single bonds, various conformers (different spatial arrangements of the atoms) can be identified. DFT calculations can map the potential energy surface of these rotations to identify the global minimum energy conformer, which is the most stable and likely most populated conformation under standard conditions. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.

Table 1: Predicted Optimized Geometrical Parameters for 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- (Illustrative) This table is illustrative and presents expected ranges for bond lengths and angles based on general principles of chemistry and data from similar thiophene structures. Actual values would be determined by specific DFT calculations.

Parameter Predicted Value
C-S Bond Length (Thiophene Ring) ~1.70 - 1.75 Å
C=C Bond Length (Thiophene Ring) ~1.37 - 1.42 Å
C-C Bond Length (Thiophene Ring) ~1.41 - 1.46 Å
C-N Bond Length ~1.38 - 1.43 Å
C-C Bond Length (Ethyl Group) ~1.50 - 1.55 Å
C-F Bond Length ~1.33 - 1.38 Å
C-S-C Bond Angle ~92 - 94°
C-C-N Bond Angle ~120 - 125°
F-C-F Bond Angle ~107 - 110°

Electronic Structure Analysis

Once the optimized geometry is obtained, DFT is used to probe the electronic properties of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, the electron-donating amino group and the electron-withdrawing trifluoroethyl group are expected to significantly influence the energies and distributions of the HOMO and LUMO.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors provide a more nuanced understanding of the molecule's behavior in chemical reactions.

Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A hard molecule has a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and hardness (η) as ω = μ²/2η. A higher electrophilicity index indicates a better electrophile.

Table 2: Illustrative Global Reactivity Descriptors for 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- This table is for illustrative purposes. The values would be derived from the calculated HOMO and LUMO energies.

Descriptor Formula Significance
HOMO Energy (EHOMO) - Electron donating ability
LUMO Energy (ELUMO) - Electron accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Reactivity and stability
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency
Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer
Softness (S) 1 / η Ease of charge transfer
Electrophilicity Index (ω) μ² / 2η Electron accepting capacity
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, where different colors indicate different electrostatic potential values. Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive potential, representing sites for nucleophilic attack. Green and yellow areas represent neutral or near-neutral potentials. For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, the MEP map would likely show a negative potential around the nitrogen atom of the amino group and the fluorine atoms, while the hydrogen atoms of the amino group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bond orbitals. NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, NBO analysis would reveal the extent of electron delocalization from the lone pair of the nitrogen atom into the thiophene ring and the influence of the trifluoroethyl group on the electronic structure. The stabilization energies associated with these interactions can be calculated, providing a quantitative measure of their importance.

Prediction and Interpretation of Spectroscopic Parameters (e.g., IR, Raman, NMR shifts)

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, which are crucial for the identification and characterization of novel compounds. Density Functional Theory (DFT) is a particularly effective method for calculating the spectroscopic parameters of molecules like 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-.

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the various vibrational modes of a molecule. DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can predict the harmonic vibrational frequencies with a high degree of accuracy. primescholars.comresearchgate.net These theoretical calculations provide a complete vibrational spectrum, which can be used to assign the bands observed in experimental spectra. For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the thiophene ring, C-S stretching, and the characteristic vibrations of the trifluoroethyl group. iosrjournals.org

Studies on similar substituted thiophenes have shown that the positions of these vibrational bands are sensitive to the nature and position of the substituents. globalresearchonline.net For instance, the electron-withdrawing trifluoroethyl group is expected to influence the electronic distribution within the thiophene ring, leading to shifts in the ring's vibrational frequencies compared to unsubstituted 2-thiophenamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for structure elucidation in organic chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. globalresearchonline.netstenutz.eursc.orgimist.ma These calculations can be performed for the molecule in the gas phase or in various solvents to mimic experimental conditions. nih.gov

For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, the predicted ¹H NMR spectrum would show distinct signals for the protons on the thiophene ring, the amine group, and the methylene (B1212753) protons of the trifluoroethyl group. Similarly, the ¹³C NMR spectrum would provide information about each unique carbon atom in the molecule. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the electron-donating amino group and the electron-withdrawing trifluoroethyl substituent.

Below are tables of predicted spectroscopic parameters for 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, based on typical values obtained for analogous substituted thiophenes from computational studies.

Table 1: Predicted Key IR and Raman Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
N-H Asymmetric Stretch ~3500 Medium (IR)
N-H Symmetric Stretch ~3400 Medium (IR)
Aromatic C-H Stretch ~3100 Medium-Weak
CH₂ Asymmetric Stretch ~2950 Medium
CH₂ Symmetric Stretch ~2870 Medium
C=C Ring Stretch ~1600-1400 Strong
C-F Stretch ~1350-1100 Strong (IR)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Nucleus Predicted Chemical Shift (δ)
¹H NMR
Ring CH 6.0 - 7.0
NH₂ 4.0 - 5.0
CH₂ 3.0 - 4.0
¹³C NMR
C=C (unsubstituted) 110 - 125
C-NH₂ 145 - 155
C-CH₂CF₃ 130 - 140
CH₂ 30 - 40

Quantum Chemical Topology (QCT) Studies (e.g., QTAIM for bonding analysis)

Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the electron density distribution in a molecule to understand the nature of chemical bonds. The Quantum Theory of Atoms in Molecules (QTAIM), a prominent QCT method, allows for the characterization of bonding interactions based on the topology of the electron density. researchgate.netnih.gov

By analyzing the electron density at bond critical points (BCPs), QTAIM can quantify the strength and nature of chemical bonds. For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, a QTAIM analysis would provide valuable insights into the C-S, C-C, C-N, and C-F bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are key descriptors. A high value of ρ indicates a strong covalent bond, while the sign of ∇²ρ distinguishes between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

In substituted thiophenols, QTAIM studies have revealed how different substituents influence the electronic properties of the C-S bond. nih.gov Similarly, for the title compound, the interplay between the electron-donating amino group and the electron-withdrawing trifluoroethyl group would be reflected in the topological properties of the bonds within the thiophene ring.

Table 3: Representative QTAIM Parameters for Bonds in a Substituted Thiophene

Bond Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.)
C=C > 0.30 < 0
C-C ~ 0.25 < 0
C-S ~ 0.15 > 0
C-N ~ 0.30 < 0
C-H ~ 0.28 < 0

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding its dynamic behavior and interactions with its environment over time. MD simulations model the movement of atoms and molecules based on a force field that describes the potential energy of the system.

For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, MD simulations could be employed to study its conformational flexibility, particularly the rotation around the C-C bond connecting the trifluoroethyl group to the thiophene ring. Furthermore, simulations of the molecule in a solvent, such as water or an organic solvent, would reveal important information about its solvation and transport properties. The interactions between the solute and solvent molecules, including hydrogen bonding involving the amine group, can be analyzed in detail.

MD simulations of fluorinated compounds have been used to understand their physical and chemical properties in the liquid phase. github.io Such simulations for 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- would be valuable for predicting its behavior in solution and its potential interactions with biological macromolecules.

Machine Learning Approaches in Predicting Properties and Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reactivity, often with significantly lower computational cost than traditional quantum chemical methods. researchgate.net By training on large datasets of known molecules, ML models can learn the complex relationships between molecular structure and properties. arxiv.orgnih.gov

For thiophene derivatives, ML models have been developed to predict various properties, including thermophysical properties and biological activities. researchgate.netnih.gov An ML approach for 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- could involve using its molecular structure, represented as a molecular graph or a set of descriptors, as input to a trained model to predict properties such as solubility, lipophilicity, and potential biological targets.

The development of robust and predictive ML models often relies on features derived from quantum chemical calculations, such as HOMO and LUMO energies, or topological descriptors. nih.gov This synergy between ML and computational chemistry holds great promise for accelerating the discovery and design of new functional molecules.

Role of 2 Thiophenamine, 5 2,2,2 Trifluoroethyl in Design and Synthesis of Advanced Chemical Entities for Research

As a Synthon for Heterocyclic Scaffolds with Tuned Electronic Properties

2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- serves as a valuable synthon for the construction of diverse heterocyclic scaffolds. The 2-aminothiophene moiety itself is a privileged structure in medicinal chemistry, known for its ability to act as a precursor for a variety of biologically active thiophene-containing heterocycles. nih.govnih.gov The presence of the amino group allows for a range of chemical transformations, enabling the synthesis of fused ring systems such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. mdpi.comresearchgate.netsciforum.netnih.gov

The trifluoroethyl group at the 5-position of the thiophene (B33073) ring plays a crucial role in modulating the electronic properties of the resulting heterocyclic scaffolds. Fluorination is a well-established strategy for tuning the electronic characteristics of organic molecules. rsc.org The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electron density of the thiophene ring and any fused heterocyclic systems. This modulation of electronic properties is critical in applications such as organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate the material's performance. rsc.orgmdpi.com By incorporating 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- into larger conjugated systems, researchers can fine-tune the electronic and optical properties of materials for applications in organic photovoltaics and thin-film transistors. rsc.orgmdpi.com

Contribution to Fluorinated Organic Compound Design for Enhanced Metabolic Stability and Membrane Permeability (Research Perspective)

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance key pharmacokinetic properties. mdpi.combohrium.comscilit.com The trifluoroethyl group in 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- offers significant advantages in this regard.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer half-life of a drug candidate in the body, reducing the required dose and frequency of administration. mdpi.com The strategic placement of the trifluoroethyl group on the thiophene ring can shield the molecule from metabolic enzymes that would otherwise deactivate it. nih.govnih.gov

Development of Chemical Probes and Ligands for Molecular Recognition Studies

The unique structural features of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- make it an attractive scaffold for the design of chemical probes and ligands for molecular recognition studies. The 2-aminothiophene core can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are essential for binding to biological targets such as proteins and enzymes. mdpi.comresearchgate.net

Applications in Materials Science Research (e.g., organic electronics, polymer chemistry)

The electronic properties of thiophene-based materials make them highly valuable in the field of materials science, particularly in organic electronics. researchgate.net The incorporation of fluorine atoms into these materials is a key strategy for enhancing their performance. Fluorination can lower the HOMO and LUMO energy levels, which is beneficial for applications in organic solar cells and thin-film transistors. rsc.org It can also promote intermolecular interactions, leading to improved charge transport properties. acs.org

2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- can be utilized as a monomer in the synthesis of fluorinated conjugated polymers. The amino group provides a handle for polymerization reactions, allowing for the creation of polymers with tailored electronic and physical properties. The presence of the trifluoroethyl group in the polymer backbone can significantly influence its solubility, film morphology, and ultimately, the performance of electronic devices fabricated from these materials. rsc.orgmdpi.comacs.org

Precursor for Advanced Synthetic Intermediates

The reactivity of the amino group and the thiophene ring in 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- makes it a valuable precursor for the synthesis of more complex and advanced synthetic intermediates. nih.govnih.govevitachem.com The amino group can be readily acylated, alkylated, or diazotized, providing access to a wide array of functionalized thiophene derivatives. sciforum.netnih.gov

These intermediates can then be used in cross-coupling reactions or other carbon-carbon bond-forming reactions to construct elaborate molecular architectures. For instance, the trifluoroethyl-substituted thiophene ring can be a key component in the synthesis of novel liquid crystals, dyes, or other functional materials. The versatility of this compound as a starting material significantly streamlines the synthesis of complex target molecules in various research endeavors.

Future Directions and Emerging Research Avenues for 2 Thiophenamine, 5 2,2,2 Trifluoroethyl

Exploration of Novel Synthetic Methodologies

The synthesis of 2-aminothiophenes is a well-established field, yet there remains considerable scope for innovation, particularly in the development of more efficient, sustainable, and versatile methods. nih.govresearchgate.net The Gewald reaction, a multicomponent condensation, is a cornerstone for creating substituted 2-aminothiophenes. researchgate.netnih.gov Future research could focus on adapting and optimizing this reaction for the synthesis of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-.

Key research avenues include:

Microwave-Assisted and Ultrasound-Promoted Synthesis : These techniques have been shown to accelerate reaction times and improve yields in the synthesis of other 2-aminothiophene derivatives. researchgate.net A systematic study could determine the optimal conditions for the synthesis of the title compound.

Green Chemistry Approaches : The use of environmentally benign solvents like water or polyethylene (B3416737) glycol, and the development of catalyst-free or reusable catalyst systems, are critical for sustainable chemical production. researchgate.netscribd.com Research into these green methodologies for the synthesis of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is a high-priority area. nih.gov

Novel Catalytic Systems : The exploration of new homogeneous and heterogeneous catalysts could lead to milder reaction conditions and improved selectivity.

Table 1: Proposed Catalytic Systems for Gewald Synthesis of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-

Catalyst SystemProposed AdvantageSolventEnergy Source
CaOLow-cost and heterogeneous, allowing for easy removal.EthanolConventional Heating
Sodium PolysulfideEnables catalyst-free conditions.WaterUltrasound
NaAlO2Eco-friendly catalyst.EthanolReflux
Ionic LiquidsCan act as both solvent and catalyst, potentially recyclable.N/AMicrowave

Investigation of Undiscovered Reactivity Profiles

The reactivity of the thiophene (B33073) ring is significantly influenced by its substituents. The electron-donating amino group at the 2-position and the electron-withdrawing trifluoroethyl group at the 5-position create a unique electronic environment in 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-. This suggests a rich and largely unexplored reactivity profile.

Future investigations should include:

Electrophilic Aromatic Substitution : While thiophenes are generally reactive towards electrophiles, the substituent effects in the title compound could lead to novel regioselectivity. numberanalytics.com A detailed study of reactions such as nitration, halogenation, and Friedel-Crafts acylation would be highly informative.

Nucleophilic Aromatic Substitution : The presence of the strongly deactivating trifluoroethyl group may render the thiophene ring susceptible to nucleophilic attack, a reactivity pattern that is less common for thiophenes.

Metal-Catalyzed Cross-Coupling Reactions : The amino group can be a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Quantitative Thiol Reactivity Profiling : This chemoproteomic platform could be adapted to study the reactivity of the sulfur atom in the thiophene ring, providing insights into its potential interactions with biological thiols. nih.gov

Advanced Spectroscopic and In-Situ Analysis

To fully understand the structure and reactivity of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- and its derivatives, advanced analytical techniques are indispensable.

Emerging research should leverage:

In-Situ Spectroscopy : Techniques such as in-situ FT-IR and temperature-programmed desorption (TPD) can provide real-time information on reaction mechanisms and the formation of intermediates, for instance, in catalytic processes involving the title compound. acs.org

Advanced NMR Techniques : Two-dimensional NMR spectroscopy and ¹⁹F NMR will be crucial for the unambiguous structural elucidation of new derivatives. researchgate.net

X-ray Crystallography : Obtaining single-crystal X-ray structures of the compound and its derivatives will provide definitive information on their three-dimensional structure and intermolecular interactions. researchgate.net

Computational Spectroscopy : The use of Density Functional Theory (DFT) to calculate spectroscopic parameters (e.g., NMR chemical shifts, IR frequencies) can aid in the interpretation of experimental data and provide a deeper understanding of the electronic structure. researchgate.net

Development of High-Throughput Screening for Derivatives in Chemical Biology Research

The structural motifs present in 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- suggest that its derivatives could have interesting biological activities. High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological effects of a large number of compounds. enamine.net

A forward-looking research program would involve:

Library Synthesis : The creation of a diverse library of derivatives based on the 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- scaffold. This can be achieved through combinatorial chemistry approaches.

Assay Development : The design and validation of a suite of HTS assays to probe for various biological activities. enamine.net This could include biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity, reporter gene assays). nih.gov

Smart Screening Technologies : The use of chemoinformatics and molecular modeling to pre-select compounds for screening, thereby increasing the efficiency of the HTS process.

Table 2: Hypothetical High-Throughput Screening Cascade for Derivatives

Screening StageAssay TypePurposeThroughput
Primary ScreenCell Viability AssayIdentify cytotoxic compounds.>10,000 compounds/day
Secondary ScreenEnzyme Inhibition AssayDetermine specific molecular targets.1,000-5,000 compounds/day
Tertiary ScreenBiophysical Assay (e.g., SPR)Characterize binding kinetics and affinity.100-500 compounds/day
Lead OptimizationIn-cell Target EngagementConfirm activity in a cellular context.<100 compounds/day

Computational Design and Predictive Modeling for Structure-Activity Relationships

Computational chemistry offers powerful tools for accelerating the drug discovery and materials design process. nih.gov For 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-, these methods can guide the synthesis of new derivatives with enhanced properties.

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling : The development of QSAR models can establish a mathematical relationship between the chemical structure of derivatives and their biological activity or physical properties. nih.govnih.gov This allows for the prediction of the activity of yet-to-be-synthesized compounds.

Pharmacophore Modeling : Identifying the key structural features responsible for a particular biological activity can guide the design of new, more potent compounds.

Molecular Docking : If a biological target is known, molecular docking can be used to predict the binding mode and affinity of derivatives, aiding in the selection of the most promising candidates for synthesis.

Quantum Chemistry Calculations : These calculations can provide insights into the electronic properties of the molecules, such as their frontier molecular orbitals and electrostatic potential, which are crucial for understanding their reactivity and intermolecular interactions. emerginginvestigators.org

By systematically pursuing these future research directions, the scientific community can unlock the full potential of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- and its derivatives, paving the way for new discoveries and applications.

Q & A

Q. How can regioselectivity challenges in electrophilic aromatic substitution be addressed for this compound?

  • Answer: Employ directing group strategies (e.g., temporary Boc protection of the amine) to steer electrophiles to desired positions. Alternatively, use Lewis acids (e.g., FeCl3_3) to stabilize transition states at the 4-position, balancing electronic and steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.